7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c13-8-3-1-7(2-4-8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPBKVYSXOTJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, eco-friendly method yields the target compound efficiently . The reaction conditions include:
Reactants: Enaminonitriles and benzohydrazides
Solvent: Dry toluene
Temperature: 140°C
Method: Microwave irradiation
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or thiols
Major Products:
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of triazolo-pyrimidines exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance, research indicates that modifications to the triazolo-pyrimidine structure can enhance anti-inflammatory efficacy while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Research has demonstrated that 7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for further development as an antibiotic .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation . The compound's structural features allow it to interact with DNA and inhibit topoisomerase enzymes, crucial for cancer cell replication.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-chlorobenzaldehyde and ethyl cyanoacetate.
Synthesis Protocols
A notable synthesis method employs the use of green chemistry principles by utilizing eco-friendly solvents like water and ethanol in combination with an efficient additive catalyst. This approach not only improves yield but also reduces environmental impact .
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-chlorobenzaldehyde + ethyl cyanoacetate + 3-amino-1,2,4-triazole | Reflux in water/ethanol (50:50) | High |
| 2 | Reaction mixture with TMDP catalyst | Stirred at 65°C | >90% |
Case Studies
Several case studies have documented the successful application of this compound in drug formulation:
- Case Study 1 : A study published in the Turkish Journal of Chemistry reported on the synthesis and biological evaluation of various derivatives of triazolo-pyrimidines. The findings indicated that specific modifications led to enhanced anti-inflammatory and antimicrobial activities .
- Case Study 2 : Another research effort focused on the anticancer properties of triazolo-pyrimidine derivatives. The study demonstrated that these compounds could effectively inhibit tumor growth in vitro, suggesting potential for future clinical applications .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors . For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:
CDK2/Cyclin A2 complex: Inhibition leads to cell cycle arrest.
Apoptosis pathways: Induction of apoptosis through caspase activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Functional Groups
Key Observations :
The carboxylic acid at position 5 increases hydrophilicity, favoring aqueous solubility and hydrogen-bond interactions with biological targets. This contrasts with methyl or amine groups in other analogs, which may reduce solubility .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester or amide derivatives (e.g., ’s carboxamide derivatives). However, the 4-chlorophenyl group may counterbalance this by increasing logP .
- Thermal Stability : Dihydrotriazolopyrimidines generally exhibit lower thermal stability than aromatic analogs due to ring saturation. For example, ’s dihydro derivatives were synthesized at 65°C, avoiding decomposition .
Biological Activity
The compound 7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a triazolopyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H9ClN4O
- Molecular Weight : 248.67 g/mol
- InChIKey : IIOUPVTUZAYDRW-UHFFFAOYSA-N
The structure features a triazole ring fused with a pyrimidine moiety, which is known for conferring various biological activities to its derivatives. The presence of the 4-chlorophenyl group is particularly significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance:
- Mechanism of Action : These compounds often exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved may include modulation of apoptotic proteins and caspases.
- Case Study : In a study involving derivatives similar to this compound, compounds were tested against colorectal carcinoma (HCT116) and lung carcinoma (A549) cell lines. The most effective derivative showed an IC50 value of 6.76 µg/mL against HCT116 cells, demonstrating significantly higher potency compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 77.15 µg/mL) .
Antimicrobial Activity
Triazolopyrimidine derivatives have also been explored for their antimicrobial properties:
- Antibacterial and Antifungal Effects : The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell walls and inhibit fungal growth. Studies have shown that certain derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.
- Research Findings : A series of similar compounds were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications in the substituents significantly affected their efficacy against various pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives:
Q & A
Q. Methodological Considerations :
- TMDP’s Lewis base sites and hydrogen-bonding capacity enhance reaction efficiency.
- Yields exceed 90% under both conditions, with TMDP recyclable for ≥5 cycles without activity loss .
- Avoid traditional catalysts like piperidine due to regulatory issues and toxicity .
How can structural characterization of this compound be performed to confirm its regiochemistry and purity?
Answer:
Use a combination of:
- NMR Spectroscopy : and NMR to identify aromatic protons, carboxyl groups, and heterocyclic backbone .
- X-ray Crystallography : For resolving crystal packing and verifying substituent positions (e.g., chlorophenyl orientation) .
- Elemental Analysis : Validate empirical formula (CHClNO) and rule out impurities .
Advanced Tip : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities in tautomeric forms .
How should researchers address contradictions in catalyst selection (e.g., TMDP’s toxicity vs. efficiency)?
Answer:
While TMDP is noted for high toxicity in some contexts , its non-volatile, non-flammable nature and recyclability make it preferable to alternatives like piperidine. Mitigation strategies include:
- Closed Systems : Use sealed reactors to minimize exposure.
- Green Solvents : Pair TMDP with ethanol/water mixtures to reduce hazardous waste .
- Alternatives : Explore ionic liquids or immobilized catalysts if toxicity remains prohibitive .
What biological assays are suitable for evaluating its potential therapeutic applications?
Answer:
- Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Structural analogs show IC values <10 µM, suggesting bioactivity .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence polarization. The triazolopyrimidine core may compete with ATP-binding sites .
- Solubility Optimization : Modify the carboxylic acid group to esters or amides for enhanced bioavailability .
What safety protocols are critical for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust inhalation risks .
- Waste Disposal : Treat as hazardous waste; avoid aqueous release to prevent environmental contamination .
How can computational modeling guide the design of derivatives with improved activity?
Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity .
- Reaction Pathway Simulation : Apply quantum mechanics/molecular mechanics (QM/MM) to optimize synthesis routes .
How should discrepancies in reaction yields between literature reports be analyzed?
Answer:
- Parameter Audit : Compare solvent ratios, catalyst loading, and temperature. For example, TMDP in ethanol/water vs. molten state may yield ±5% variation .
- Impurity Profiling : Use HPLC-MS to identify side products (e.g., unreacted aldehydes).
- Replicate Studies : Conduct triplicate experiments to assess reproducibility.
What mechanistic insights exist for its interaction with biological targets?
Answer:
- Hydrogen Bonding : The carboxylic acid group may form H-bonds with active-site residues (e.g., lysine in kinases) .
- π-π Stacking : The chlorophenyl ring could interact with aromatic residues in target proteins .
- Metabolic Stability : Evaluate hepatic microsome stability to predict in vivo half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
